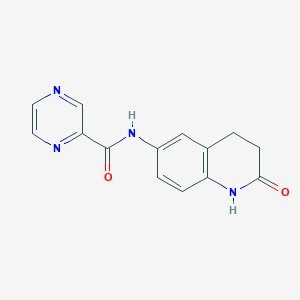

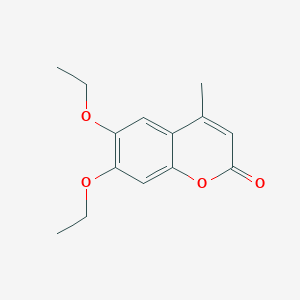

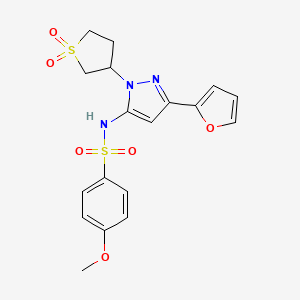

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide” is a chemical compound. It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .

Synthesis Analysis

The synthesis of compounds similar to “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide” has been discussed in various studies. For instance, a new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed .Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide” is complex. A similar compound, “ABA-mimicking ligand N-(2-OXO-1-PROPYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-1-PHENYLMETHANESULFONAMIDE”, has been studied in complex with ABA receptor PYL2 and PP2C HAB1 .Applications De Recherche Scientifique

Anti-Mycobacterial and Anti-Plasmodial Activities

A study focused on the synthesis and characterization of a hybrid compound related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide, along with its rhodium and iridium complexes. These compounds were evaluated for anti-plasmodial and anti-mycobacterial activities, showing significant activity against M. tuberculosis compared to the free ligand. This highlights the potential of such compounds in developing treatments against tuberculosis and malaria (Ekengard et al., 2017).

Anticancer Activity

Another research aimed at producing new derivatives to check their anticancer effect against the breast cancer MCF-7 cell line. The study revealed significant anticancer activity, providing a foundation for further exploration of these compounds in cancer treatment (Gaber et al., 2021).

Antimicrobial and Antitubercular Activities

Derivatives of 2-Quinolones have shown promising antibacterial, antifungal, and antitubercular activities. This underscores the potential of quinoline derivatives, including compounds structurally related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide, in addressing various infectious diseases (Kumar et al., 2014).

Analgesic Activity

Some derivatives have been evaluated for their analgesic activity, indicating the potential therapeutic applications of quinoline derivatives in pain management (Saad et al., 2011).

Antimicrobial Agents

The synthesis of specific derivatives aimed at exploring their antimicrobial activity against a range of bacteria and fungi. This suggests the broad-spectrum antimicrobial potential of these compounds (Abdel-Mohsen, 2014).

Biological Activity Prediction

Research involving the synthesis and computer prediction of biological activity for a set of derivatives highlighted their potential antineurotic activity, suggesting their use in treating male reproductive and erectile dysfunction while being classified as slightly toxic or practically nontoxic (Danylchenko et al., 2016).

Propriétés

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-13-4-1-9-7-10(2-3-11(9)18-13)17-14(20)12-8-15-5-6-16-12/h2-3,5-8H,1,4H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBZUZDPKPLUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)

![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)

![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)

![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)

![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)